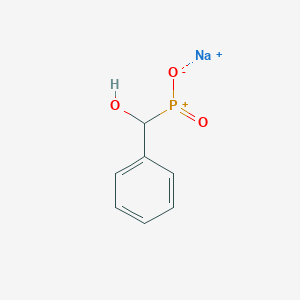

Sodium hydroxybenzylphosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium hydroxybenzylphosphinate is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of phosphinic acid and has been synthesized using various methods.

Scientific Research Applications

Electrolyte Additives for Sodium Ion Batteries

Sodium hydroxybenzylphosphinate can be used as an electrolyte additive in Sodium Ion Batteries (SIBs). SIBs have emerged as a viable alternative to Lithium-ion batteries (LIBs) due to their comparable operational principles and the abundant reserves of sodium resources . The addition of electrolyte additives in LIBs is a low-cost and efficient method that can enhance the performance of the electrolyte and the interface between the electrode and electrolyte . This method is also applicable to SIBs .

Bioisosteric Groups in Drug Development

Phosphinic acids and derivatives, such as Sodium hydroxybenzylphosphinate, can serve as bioisosteric groups in the development of new medicines or crop protection chemicals . Bioisosteres are substituents or functional groups which induce similar biological response . By altering the physical/chemical properties, bioisosterism can improve efficacy and selectivity, or modify the sensitivity to metabolic transformations .

Alkaline Hydrolysis

Sodium hydroxybenzylphosphinate can be used in alkaline hydrolysis . Alkaline hydrolysis is irreversible and less corrosive, but alkali-sensitive molecules can be damaged .

Mechanism of Action

Target of Action

Sodium hydroxybenzylphosphinate, also known as O87RMQ5GOF, is an organophosphorus compound Phosphonates, a class of compounds to which sodium hydroxybenzylphosphinate belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

Phosphonates, in general, are known to interact with their targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes . This interaction can lead to changes in the metabolic processes within the cell.

Biochemical Pathways

Phosphonates are known to interfere with various metabolic pathways due to their ability to mimic the structure of natural biological molecules .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug .

Result of Action

Given that phosphonates can inhibit metabolic enzymes, it is plausible that sodium hydroxybenzylphosphinate could alter cellular metabolism and potentially exert a biological effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, and the presence of other chemicals can impact how Sodium hydroxybenzylphosphinate interacts with its targets and its overall effectiveness.

properties

IUPAC Name |

sodium;[hydroxy(phenyl)methyl]-oxido-oxophosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-5,7-8H;/q;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNAYQWNMMGCNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)[P+](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hydroxybenzylphosphinate | |

CAS RN |

7492-18-4 |

Source

|

| Record name | Sodium hydroxybenzylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium α-hydroxybenzylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYDROXYBENZYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O87RMQ5GOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one](/img/structure/B30438.png)